PR-104A

Description

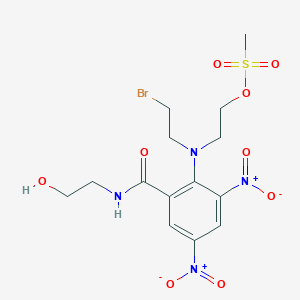

Structure

3D Structure

Properties

IUPAC Name |

2-[N-(2-bromoethyl)-2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN4O9S/c1-29(26,27)28-7-5-17(4-2-15)13-11(14(21)16-3-6-20)8-10(18(22)23)9-12(13)19(24)25/h8-9,20H,2-7H2,1H3,(H,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZICEEZSDKZDHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN4O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680199-06-8 | |

| Record name | PR-104A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0680199068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PR-104A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/397986RF9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PR-104A: A Hypoxia-Activated Prodrug for Targeted Cancer Therapy

An In-depth Technical Guide on the Mechanism of Action in Hypoxic Tumors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PR-104 is a novel hypoxia-activated prodrug that has demonstrated significant antitumor activity in preclinical models. As a phosphate ester "pre-prodrug," PR-104 is systemically converted to its active form, PR-104A. This guide delves into the core mechanism of action of this compound, focusing on its selective activation within the hypoxic microenvironment of solid tumors. We will explore the enzymatic pathways governing its reduction, the resulting DNA damage, and the cellular responses that ultimately lead to tumor cell death. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the key molecular and cellular events involved in the therapeutic action of this compound.

Introduction: The Challenge of Tumor Hypoxia and the Rationale for this compound

Solid tumors are characterized by regions of low oxygen tension, or hypoxia, which is associated with aggressive tumor phenotypes, resistance to conventional therapies, and poor patient prognosis.[1][2] Hypoxia-activated prodrugs (HAPs) are a class of therapeutic agents designed to exploit this unique feature of the tumor microenvironment. These compounds are relatively non-toxic in their prodrug form but are converted into potent cytotoxic agents by reductase enzymes that are active under hypoxic conditions.

PR-104 is a water-soluble phosphate ester that is rapidly hydrolyzed in vivo to the dinitrobenzamide nitrogen mustard, this compound.[3][4][5] this compound is designed to be selectively activated in hypoxic tumor cells, leading to the formation of DNA cross-linking metabolites that induce cell death.

Mechanism of Action: Bioactivation and Cytotoxicity

The cytotoxicity of this compound is primarily driven by its conversion to reactive metabolites that cause DNA damage. This bioactivation can occur through two distinct pathways: a hypoxia-dependent one-electron reduction and a hypoxia-independent two-electron reduction.

Hypoxia-Selective Activation: One-Electron Reduction

Under hypoxic conditions, this compound undergoes a one-electron reduction to form a nitro radical intermediate. This process is catalyzed by several diflavin oxidoreductases, with cytochrome P450 reductase (POR) being a major contributor. Other enzymes implicated in this pathway include methionine synthase reductase (MTRR), novel diflavin oxidoreductase 1 (NDOR1), and inducible nitric-oxide synthase (NOS2A).

In the absence of oxygen, this nitro radical is further reduced to the corresponding hydroxylamine (PR-104H) and amine (PR-104M) metabolites. These metabolites are potent DNA cross-linking agents that induce both interstrand and intrastrand cross-links, leading to cell cycle arrest and apoptosis. The cytotoxicity of this compound is significantly increased, by 10- to 100-fold, under hypoxic conditions compared to aerobic conditions.

In the presence of oxygen, the nitro radical intermediate is rapidly oxidized back to the parent compound, this compound, thereby preventing the formation of the cytotoxic metabolites and conferring the hypoxia-selective nature of the drug.

Aerobic Activation: Two-Electron Reduction by AKR1C3

While primarily a hypoxia-activated prodrug, this compound can also be activated under aerobic conditions by the aldo-keto reductase 1C3 (AKR1C3) enzyme. AKR1C3 catalyzes a two-electron reduction of this compound, directly forming the active metabolites PR-104H and PR-104M, bypassing the oxygen-sensitive nitro radical intermediate. This mechanism can contribute to the antitumor activity of PR-104 in tumors with high AKR1C3 expression, but it is also a source of potential off-target toxicity in normal tissues expressing this enzyme.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data regarding the cytotoxicity and metabolism of this compound from various preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Human Tumor Cell Lines

| Cell Line | Tumor Type | Hypoxic IC50 (µM) | Aerobic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) (Aerobic IC50 / Hypoxic IC50) | Reference |

| SiHa | Cervical Carcinoma | 0.45 | 45 | 100 | |

| HT29 | Colon Carcinoma | 1.2 | 72 | 60 | |

| H460 | Non-Small Cell Lung Cancer | 0.8 | 48 | 60 | |

| Panc-01 | Pancreatic Carcinoma | - | - | >20 | |

| 22RV1 | Prostate Carcinoma | - | - | >20 | |

| HCT116 | Colon Carcinoma | 0.23 | 15 | 65 | |

| MDA-468 | Breast Carcinoma | 0.18 | 4.0 | 23 | |

| C33A | Cervical Carcinoma | 0.55 | 3.8 | 7 |

IC50 values represent the concentration of this compound required to inhibit cell growth by 50%. Data are presented as mean values from multiple experiments.

Table 2: Cellular Metabolism of this compound under Anoxic Conditions

| Cell Line | This compound Concentration (µM) | Incubation Time (min) | PR-104H (pmol/10^6 cells) | PR-104M (pmol/10^6 cells) | Reference |

| SiHa | 100 | 120 | 160 ± 9 | 140 ± 6 | |

| HCT116/WT | 100 | 120 | 56 ± 7 | 19 ± 4 | |

| HCT116/sPOR#6 | 100 | 120 | 100 ± 8 | 160 ± 10 |

Data represent the mean ± SEM of the concentration of this compound metabolites in cell suspensions under anoxic conditions.

Experimental Protocols: Key Methodologies

Detailed methodologies for the key experiments cited in this guide are provided below.

Clonogenic Survival Assay

This assay is used to determine the ability of single cells to proliferate and form colonies after treatment with this compound under normoxic and hypoxic conditions.

-

Cell Plating: Harvest exponentially growing cells and plate them in appropriate dilutions in 6-well plates. The number of cells plated is adjusted based on the expected toxicity of the treatment to ensure a countable number of colonies (50-150) at the end of the experiment.

-

Hypoxic/Normoxic Incubation: Place the plates in a hypoxic chamber (<0.1% O₂) or a standard normoxic incubator (21% O₂) for a designated period before and during drug exposure.

-

Drug Treatment: Add varying concentrations of this compound to the cells and incubate for a specified duration (e.g., 4 hours).

-

Colony Formation: After drug exposure, replace the medium with fresh medium and return the plates to a normoxic incubator. Allow colonies to grow for 10-14 days.

-

Fixation and Staining: Fix the colonies with a solution of 6% glutaraldehyde and 0.5% crystal violet.

-

Colony Counting: Count colonies containing at least 50 cells. The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells plated, normalized to the plating efficiency of untreated control cells.

Alkaline Comet Assay for DNA Cross-linking

This assay is used to detect DNA interstrand cross-links induced by this compound metabolites.

-

Cell Treatment and Lysis: Treat cells with this compound under hypoxic or normoxic conditions. Embed the cells in low-melting-point agarose on a microscope slide and lyse them in a high-salt, detergent solution to form nucleoids.

-

Irradiation: Irradiate the slides on ice with a defined dose of γ-rays (e.g., 5 Gy) to induce random DNA strand breaks.

-

Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer (pH > 13) to unwind the DNA and then subject them to electrophoresis.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize using a fluorescence microscope.

-

Data Analysis: The extent of DNA migration (the "comet tail") is inversely proportional to the number of DNA cross-links. Quantify the tail moment using appropriate software. A reduction in the tail moment in drug-treated, irradiated cells compared to irradiated-only cells indicates the presence of DNA cross-links.

γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks

This assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.

-

Cell Treatment and Fixation: Culture cells on coverslips, treat them with this compound, and then fix with 4% paraformaldehyde.

-

Permeabilization and Blocking: Permeabilize the cells with 0.2% Triton X-100 and block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis

This technique is used to identify and quantify this compound and its metabolites in biological samples.

-

Sample Preparation: Extract metabolites from cell pellets or plasma samples using a suitable solvent (e.g., acetonitrile/methanol/water mixture).

-

Chromatographic Separation: Separate the metabolites using a reverse-phase high-performance liquid chromatography (HPLC) column.

-

Mass Spectrometry Detection: Detect and quantify the eluted compounds using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-fragment ion transitions are monitored for this compound, PR-104H, and PR-104M.

-

Quantification: Generate standard curves using authentic standards of this compound and its metabolites to quantify their concentrations in the samples.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key processes described in this guide.

Caption: Bioactivation pathway of this compound in hypoxic and aerobic tumor cells.

Caption: Experimental workflow for evaluating the hypoxia-selective activity of this compound.

Caption: DNA damage response pathway initiated by this compound-induced interstrand cross-links.

Conclusion

This compound is a promising hypoxia-activated prodrug that demonstrates potent and selective cytotoxicity towards hypoxic tumor cells. Its dual mechanism of activation, through both hypoxia-dependent and AKR1C3-mediated pathways, provides a rationale for its use in a range of tumor types. The formation of DNA cross-linking metabolites is the primary driver of its antitumor activity, and the cellular response to this DNA damage ultimately determines cell fate. A thorough understanding of the molecular and cellular mechanisms underlying the action of this compound is crucial for its continued clinical development and for the identification of predictive biomarkers to guide patient selection. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in their efforts to advance this and other hypoxia-targeted cancer therapies.

References

PR-104A DNA cross-linking metabolites PR-104H and PR-104M

An In-depth Technical Guide to the DNA Cross-linking Metabolites of PR-104A: PR-104H and PR-104M

Abstract

PR-104 is a hypoxia-activated prodrug that has demonstrated significant antitumor activity in preclinical and clinical studies.[1][2] It is a water-soluble phosphate ester ("pre-prodrug") that is rapidly hydrolyzed by systemic phosphatases in vivo to its more lipophilic alcohol derivative, this compound.[3][4] this compound is a dinitrobenzamide mustard that itself is a prodrug, requiring metabolic reduction to exert its cytotoxic effects.[5] Activation of this compound occurs via two principal pathways: a hypoxia-dependent one-electron reduction and a hypoxia-independent two-electron reduction. Both pathways lead to the formation of the highly cytotoxic, DNA cross-linking metabolites: the hydroxylamine PR-104H and the amine PR-104M. These reactive metabolites are responsible for the therapeutic effect of PR-104, inducing DNA interstrand cross-links (ICLs), which trigger cell cycle arrest and apoptosis. This guide provides a detailed overview of the activation mechanisms, quantitative data on cytotoxicity and metabolism, relevant experimental protocols, and the signaling pathways involved in the action of PR-104H and PR-104M.

Mechanism of Action and Bioactivation

The conversion of the inert pre-prodrug PR-104 into its active DNA-alkylating forms, PR-104H and PR-104M, is a multi-step process involving distinct enzymatic pathways that are differentially regulated by oxygen concentration and specific enzyme expression.

Conversion of PR-104 to this compound

Upon intravenous administration, the phosphate ester PR-104 is systemically and rapidly converted by ubiquitous phosphatases into its cognate alcohol, this compound. This initial step increases the lipophilicity of the compound, facilitating its diffusion across cell membranes into tumor tissues.

Reductive Activation of this compound

This compound undergoes nitroreduction to generate its active metabolites. This bioactivation can proceed through two distinct mechanisms:

-

Hypoxia-Activated Pathway (One-Electron Reduction): In the low-oxygen environment characteristic of solid tumors, this compound is activated by one-electron oxidoreductases. Key enzymes in this pathway include members of the diflavin reductase family, with cytochrome P450 reductase (POR) being a major contributor. This one-electron reduction generates a nitro radical anion. In the presence of sufficient oxygen, this radical is rapidly re-oxidized back to the parent this compound, rendering the drug inactive and sparing healthy, normoxic tissues. However, under hypoxic conditions (pO₂ < 1 mmHg), the radical undergoes further reduction to form the active hydroxylamine (PR-104H) and amine (PR-104M) metabolites.

-

Aerobic Pathway (Two-Electron Reduction): Subsequent to its initial design as a hypoxia-activated prodrug, it was discovered that this compound can also be activated under aerobic (oxic) conditions. This oxygen-insensitive pathway is mediated by the aldo-keto reductase 1C3 (AKR1C3), an enzyme found to be overexpressed in a variety of human cancers, including certain leukemias and solid tumors like hepatocellular carcinoma. AKR1C3 catalyzes a direct two-electron reduction of this compound to its active metabolites, bypassing the oxygen-sensitive radical intermediate. This dual activation mechanism broadens the potential therapeutic window for PR-104.

DNA Cross-Linking by PR-104H and PR-104M

Both PR-104H and PR-104M are potent bifunctional alkylating agents (nitrogen mustards). They induce cell death primarily by forming DNA interstrand cross-links (ICLs). These lesions are highly toxic as they block DNA replication and transcription, leading to the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, apoptosis. The formation of ICLs is considered the primary driver of PR-104's antitumor activity and serves as a key biomarker for drug efficacy.

Signaling Pathways and Activation Workflow

The bioactivation and mechanism of action of PR-104 and its metabolites can be visualized through the following pathways.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the metabolism and cytotoxicity of this compound and its derivatives from published literature.

Table 1: In Vitro Antiproliferative Activity of this compound and its Metabolites Cell lines were exposed to drugs for 4 hours under aerobic conditions. IC₅₀ values represent the concentration required to inhibit cell proliferation by 50%.

| Cell Line | Cancer Type | This compound IC₅₀ (µM) | PR-104H IC₅₀ (µM) | PR-104M IC₅₀ (µM) |

| HepG2 | Hepatocellular Carcinoma | 2.5 ± 0.3 | 0.22 ± 0.03 | 0.14 ± 0.02 |

| PLC/PRF/5 | Hepatocellular Carcinoma | 1.8 ± 0.2 | 0.13 ± 0.01 | 0.12 ± 0.02 |

| SNU-398 | Hepatocellular Carcinoma | 1.5 ± 0.2 | 0.15 ± 0.02 | 0.11 ± 0.01 |

| Hep3B | Hepatocellular Carcinoma | 19 ± 2 | 0.20 ± 0.04 | 0.12 ± 0.01 |

| A549 | Non-Small Cell Lung Cancer | ~2.5 (Anomalously High Toxicity) | ~0.1 | Not Reported |

| H460 | Non-Small Cell Lung Cancer | ~1.5 (Anomalously High Toxicity) | ~0.08 | Not Reported |

| SiHa | Cervical Cancer | ~3.0 (Anomalously High Toxicity) | ~0.15 | Not Reported |

| HT29 | Colorectal Carcinoma | ~4.0 (Anomalously High Toxicity) | ~0.2 | Not Reported |

Data compiled from Guise et al., 2014 and Guise et al., 2010. The "anomalously high toxicity" for this compound in certain cell lines is attributed to high rates of aerobic reduction by AKR1C3.

Table 2: Metabolism of this compound to PR-104H and PR-104M Metabolite levels were quantified by LC-MS/MS after a 1-hour exposure to 100 µM this compound.

| Cell Line | Total Metabolites (PR-104H + PR-104M) (pmol/10⁵ cells) | Hypoxia/Aerobia Ratio |

| Anoxic | Aerobic | |

| HepG2 | 230 ± 30 | 25 ± 4 |

| PLC/PRF/5 | 1100 ± 100 | 41 ± 5 |

| SNU-398 | 1350 ± 150 | 40 ± 6 |

| Hep3B | 1250 ± 120 | 5 ± 1 |

| SiHa | 1050 ± 50 | 300 ± 20 |

| HCT116 | 280 ± 30 | 10 ± 2 |

Data compiled from Guise et al., 2014 and other sources. The ratio highlights the preferential activation under hypoxic conditions, although significant aerobic metabolism is observed in some lines (e.g., SiHa).

Experimental Protocols

Detailed methodologies are crucial for the study of this compound and its metabolites. Below are summarized protocols for key experiments.

Experimental Workflow Visualization

In Vitro Cytotoxicity Assay

-

Cell Seeding: Plate human tumor cells in 96-well or 6-well plates at a density that allows for logarithmic growth over the assay period.

-

Drug Exposure: After allowing cells to attach (typically 24 hours), expose them to a serial dilution of this compound, PR-104H, or PR-104M. For hypoxic studies, place plates in a hypoxic chamber (e.g., <0.1% O₂) for the duration of the exposure (typically 2-4 hours).

-

Drug Removal: Wash cells with fresh medium to remove the drug.

-

Incubation: Incubate plates for 4-6 days under standard aerobic conditions until colonies or a confluent monolayer forms in control wells.

-

Quantification:

-

Clonogenic Assay: Fix and stain colonies with crystal violet. Count colonies containing >50 cells.

-

Proliferation Assay (e.g., Sulforhodamine B or DIMSCAN): Fix cells and stain with an appropriate dye that binds to total protein. Measure absorbance or fluorescence.

-

-

Data Analysis: Calculate the surviving fraction relative to untreated controls and plot against drug concentration to determine the IC₅₀ value.

Quantification of PR-104H and PR-104M by LC-MS/MS

-

Cell Culture and Treatment: Grow cells to ~80% confluency. Treat with this compound (e.g., 100 µM) for a defined period (e.g., 1 hour) under aerobic or anoxic conditions.

-

Sample Harvesting: Place plates on ice, aspirate the medium, and wash cells with ice-cold PBS.

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) containing an appropriate internal standard. Scrape cells, collect the lysate, and centrifuge to pellet protein and debris.

-

Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatography: Use a C18 reversed-phase column with a gradient elution.

-

Mass Spectrometry: Operate in positive ion mode using selected reaction monitoring (SRM) to specifically detect and quantify the parent and fragment ions for this compound, PR-104H, and PR-104M.

-

-

Quantification: Generate a standard curve with known concentrations of each analyte to calculate the amount of each metabolite in the samples, typically normalized to cell number or protein content.

DNA Interstrand Cross-Link (ICL) Detection by Alkaline Comet Assay

-

Treatment and Harvesting: Treat cells with this compound as described above. Harvest cells by trypsinization.

-

Embedding: Mix a suspension of single cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse slides in a high-salt alkaline lysis solution to digest membranes and proteins, leaving behind nuclear DNA (nucleoids).

-

Electrophoresis: Place slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and separate strands. Apply an electric field. DNA with breaks and cross-links will migrate differently. ICLs retard DNA migration.

-

Detection: To specifically measure ICLs, an irradiating step (e.g., gamma or X-rays) is included before electrophoresis to introduce a known number of random breaks. Cross-linked DNA will migrate slower than irradiated control DNA.

-

Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., SYBR Green). Capture images using a fluorescence microscope and analyze with appropriate software to measure the "tail moment," which is inversely proportional to the frequency of ICLs.

Conclusion

The DNA cross-linking metabolites PR-104H and PR-104M are the ultimate effectors of the hypoxia-activated prodrug PR-104. Their formation is uniquely driven by both tumor hypoxia, via one-electron reductases like POR, and by the expression of AKR1C3 in an oxygen-independent manner. This dual activation mechanism allows for targeting a broader range of tumor microenvironments. The primary mechanism of cytotoxicity is the induction of DNA interstrand cross-links, a highly lethal form of DNA damage. The quantification of PR-104H and PR-104M, along with the measurement of ICLs, serves as a critical pharmacodynamic biomarker for assessing drug activation and predicting therapeutic response. Understanding these technical details is essential for researchers and drug developers working to optimize the clinical application of PR-104 and design next-generation bioreductive prodrugs.

References

- 1. PR-104 - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Aldo-Keto Reductase 1C3 in the Aerobic Activation of the Bioreductive Prodrug PR-104A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pivotal role of aldo-keto reductase 1C3 (AKR1C3) in the activation of the dinitrobenzamide mustard prodrug, PR-104A. Traditionally, this compound was designed as a hypoxia-activated agent, undergoing one-electron reduction in oxygen-deficient tumor environments. However, substantial evidence has revealed a critical oxygen-independent activation pathway mediated by AKR1C3, a discovery with significant implications for the clinical development and patient selection for PR-104 and similar agents.

The Dual-Activation Mechanism of this compound

PR-104 is a phosphate ester pre-prodrug that is rapidly converted in vivo to its active form, this compound.[1][2] this compound is a dinitrobenzamide mustard designed to be selectively activated in the hypoxic cores of solid tumors.[1][3] This hypoxia-selective activation occurs through a one-electron reduction, primarily catalyzed by cytochrome P450 reductase (POR), to form DNA cross-linking hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[3] This process is inhibited by the presence of oxygen, which re-oxidizes the initial nitro radical.

However, a significant breakthrough in understanding this compound's mechanism of action was the discovery of an aerobic, or oxygen-insensitive, activation pathway. Certain tumor cell lines demonstrated the ability to activate this compound even in the presence of normal oxygen levels, suggesting the involvement of a different enzymatic system. Microarray analysis and subsequent functional studies identified aldo-keto reductase 1C3 (AKR1C3) as the key enzyme responsible for this aerobic activation. AKR1C3 catalyzes a two-electron reduction of this compound, bypassing the oxygen-sensitive radical intermediate and directly generating the same cytotoxic metabolites.

This dual mechanism of activation implies that the anti-tumor efficacy of PR-104 may be determined by both the extent of tumor hypoxia and the expression level of AKR1C3.

AKR1C3-Mediated Activation Pathway

The activation of this compound by AKR1C3 is a critical pathway for its cytotoxic effects in tumors with high AKR1C3 expression, independent of their oxygenation status. The following diagram illustrates this biochemical conversion.

Caption: Biochemical pathway of this compound activation by AKR1C3.

Quantitative Analysis of AKR1C3-Mediated this compound Activation

The enzymatic efficiency of AKR1C3 in metabolizing this compound and the resulting cellular sensitivity have been quantified in several studies.

Table 1: Enzyme Kinetics of Recombinant Human AKR1C3 with this compound

| Parameter | Value | Reference |

| Apparent Km | 20.6 ± 2.6 µmol/L | |

| Apparent Kcat | 0.800 ± 0.025 min-1 |

Table 2: Cellular Sensitivity to this compound in Relation to AKR1C3 Expression

| Cell Line | AKR1C3 Expression | Aerobic IC50 (µM) for this compound | Reference |

| HCT116 | Negative | >100 | |

| HCT116-AKR1C3 | Overexpressing | ~2 | |

| SiHa | Positive | ~10 | |

| H460 | Positive | ~7 | |

| A549 | Positive | Not specified | |

| 22Rv1 | Positive | Not specified |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon the research in this field.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the role of AKR1C3 in this compound activation.

Caption: A typical experimental workflow for studying AKR1C3 and this compound.

Western Immunoblot Analysis for AKR1C3

-

Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% or 12% SDS-polyacrylamide gel.

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for human AKR1C3.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.

Aerobic and Hypoxic Cytotoxicity Assays (Clonogenic Assay)

-

Cell Seeding: Cells are seeded into 6-well plates at a density that allows for the formation of 50-100 colonies per well.

-

Drug Exposure: The following day, cells are exposed to a range of concentrations of this compound for a specified duration (e.g., 1-4 hours).

-

Hypoxic Conditions: For hypoxic experiments, cells are placed in a hypoxic chamber with a gas mixture of 5% CO2, and the balance N2 to achieve <0.1% O2.

-

Colony Formation: After drug exposure, the drug-containing medium is removed, cells are washed, and fresh medium is added. Plates are incubated for 7-14 days to allow for colony formation.

-

Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing ≥50 cells are counted.

-

Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies in the treated wells to the number of colonies in the untreated control wells. IC50 values are determined by non-linear regression analysis.

LC/MS/MS Assay for this compound Metabolites

-

Sample Preparation: Cells are incubated with this compound under aerobic conditions. At various time points, the cells and media are collected and subjected to protein precipitation with acetonitrile.

-

Chromatographic Separation: The supernatant is injected onto a reverse-phase C18 HPLC column. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is used to separate this compound, PR-104H, and PR-104M.

-

Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify the parent drug and its metabolites.

In Vivo Antitumor Activity in Human Tumor Xenografts

-

Tumor Implantation: Human tumor cells (e.g., AKR1C3-positive and AKR1C3-negative lines) are subcutaneously injected into the flank of immunocompromised mice.

-

Tumor Growth and Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. PR-104 is administered, typically via intraperitoneal injection.

-

Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth delay is a key endpoint.

-

Ex Vivo Clonogenic Assay: At the end of the study, tumors can be excised, disaggregated into single-cell suspensions, and plated for a clonogenic assay to determine the surviving fraction of tumor cells.

Regulation of AKR1C3 Expression

The expression of AKR1C3 is not uniform across all tumors and is subject to regulation by cellular signaling pathways. The Keap1-Nrf2 pathway, a key regulator of the antioxidant response, has been shown to influence AKR1C3 expression. Knockdown of Keap1 (a negative regulator of Nrf2) or activation of Nrf2 can lead to increased AKR1C3 expression, while knockdown of Nrf2 can suppress its expression. This regulatory mechanism adds another layer of complexity to the prediction of tumor response to this compound.

Clinical Implications and Future Directions

The discovery of AKR1C3 as a key determinant of this compound activity under aerobic conditions has profound implications for the clinical development of this and other bioreductive drugs.

-

Patient Selection: AKR1C3 expression level in tumors could serve as a predictive biomarker to identify patients most likely to respond to PR-104 therapy, regardless of tumor hypoxia.

-

Therapeutic Window: High AKR1C3 expression in certain normal tissues may contribute to off-target toxicity, potentially narrowing the therapeutic window.

-

Development of Novel Prodrugs: This knowledge has spurred the development of new prodrugs designed to be selectively activated by AKR1C3, such as AST-3424/OBI-3424, or analogues of PR-104 that are resistant to AKR1C3 metabolism to restore tumor selectivity based on hypoxia.

References

PR-104A: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

PR-104A is the active alcohol metabolite of the phosphate ester "pre-prodrug" PR-104. It is a hypoxia-activated prodrug that has been investigated for its potential as an anti-cancer agent. This compound is designed to be selectively activated in the hypoxic microenvironment of solid tumors, leading to the formation of potent DNA cross-linking agents and subsequent cell death. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies related to this compound.

Chemical Structure and Properties

This compound, also known as SN 27858, is a dinitrobenzamide mustard. It is formed in vivo by the rapid hydrolysis of the phosphate group from its precursor, PR-104, by systemic phosphatases.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-({2-[(2-Bromoethyl)(2-(methanesulfonyloxy)ethyl)amino]-3,5-dinitrophenyl}formamido)ethanol |

| CAS Number | 680199-06-8[1] |

| Synonyms | SN 27858[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H19BrN4O9S | Calculated |

| Molecular Weight | 499.29 g/mol | Calculated |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action

The cytotoxicity of this compound is dependent on its metabolic activation to DNA-alkylating species. This activation can occur through two distinct pathways:

-

Hypoxia-Selective One-Electron Reduction: In the low-oxygen environment characteristic of solid tumors, this compound undergoes one-electron reduction, primarily catalyzed by NADPH:cytochrome P450 oxidoreductase (POR). This reduction forms a nitro radical anion, which is typically rapidly re-oxidized back to the parent compound in the presence of oxygen. However, under hypoxic conditions, further reduction leads to the formation of the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites. These metabolites are potent nitrogen mustards that can form interstrand DNA cross-links.

-

Aerobic Two-Electron Reduction by AKR1C3: this compound can also be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3). This enzyme catalyzes the two-electron reduction of a nitro group to a hydroxylamine, bypassing the oxygen-sensitive nitro radical intermediate. This aerobic activation pathway can contribute to the drug's activity in tumors with high AKR1C3 expression but can also lead to off-target toxicity in normal tissues expressing this enzyme, such as the bone marrow.

The resulting DNA interstrand cross-links are highly cytotoxic lesions that block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

References

The In Vivo Conversion of PR-104 to PR-104A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo conversion of the pre-prodrug PR-104 to its active form, PR-104A, and its subsequent metabolic activation. PR-104 is a hypoxia-activated prodrug that has been investigated for its potential as an anti-cancer agent. Its efficacy relies on its selective activation within the hypoxic microenvironment of solid tumors.

Core Conversion Pathway: From PR-104 to Active Metabolites

PR-104 is a water-soluble phosphate ester that is designed to be rapidly converted in the body into the more lipophilic and cell-permeable alcohol, this compound. This conversion is a critical first step for the drug's activity.

Dephosphorylation of PR-104 to this compound

Upon intravenous administration, PR-104 is rapidly hydrolyzed by systemic phosphatases, removing the phosphate group to yield this compound.[1][2][3] This conversion is generally efficient and occurs throughout the circulation.

Reductive Activation of this compound

This compound is a dinitrobenzamide mustard that requires bioreductive activation to exert its cytotoxic effects.[4][5] This activation proceeds via two primary pathways, one dependent on and one independent of oxygen levels.

In the hypoxic regions of tumors, this compound undergoes one-electron reduction to form a nitro radical anion intermediate. This radical can then be further reduced to the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites. These active metabolites are potent DNA cross-linking agents that lead to cell cycle arrest and apoptosis. The key enzyme implicated in this one-electron reduction is cytochrome P450 oxidoreductase (POR). In the presence of oxygen, the nitro radical is rapidly re-oxidized back to the parent this compound, thus limiting the activation to hypoxic tissues.

An alternative, "off-target" activation pathway for this compound exists that is independent of oxygen concentration. This pathway involves the two-electron reduction of this compound, catalyzed by the enzyme aldo-keto reductase 1C3 (AKR1C3). This direct reduction bypasses the oxygen-sensitive nitro radical intermediate, leading to the formation of the same cytotoxic metabolites (PR-104H and PR-104M) in both aerobic and hypoxic conditions. The expression of AKR1C3 in certain normal tissues, such as the bone marrow, can lead to dose-limiting toxicities.

Quantitative Data on this compound Activation

The following tables summarize key quantitative data related to the activation of this compound.

| Parameter | Value | Enzyme | Conditions | Reference |

| Km | 20.6 ± 2.6 µmol/L | Recombinant human AKR1C3 | Aerobic | |

| kcat | 0.800 ± 0.025 min-1 | Recombinant human AKR1C3 | Aerobic |

| Cell Line | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |

| SiHa | >500 | 4.3 | >116 | |

| HT29 | >500 | 18 | >28 | |

| H460 | 410 | 10 | 41 | |

| HCT116 | 280 | 7.8 | 36 | |

| A549 | 1.8 | 0.15 | 12 |

Experimental Protocols

This section details the methodologies for key experiments used to study the conversion and activation of PR-104.

Cell Culture and Cytotoxicity Assays

-

Cell Lines and Culture: Human tumor cell lines (e.g., HCT116, A549, SiHa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Hypoxic Conditions: To achieve hypoxia, cells are placed in a hypoxic chamber with a controlled gas mixture (e.g., 5% CO2, 10% H2, and balance N2) or in a sealed anaerobic jar with a gas-generating system. Oxygen levels are monitored to ensure they are below 0.1%.

-

Clonogenic Survival Assay:

-

Cells are seeded into 6-well plates at a density that will yield approximately 50-100 colonies per well.

-

After allowing the cells to attach, they are exposed to varying concentrations of this compound under either aerobic or hypoxic conditions for a specified duration (e.g., 2-4 hours).

-

The drug-containing medium is then removed, and the cells are washed with phosphate-buffered saline (PBS) and incubated in fresh medium for 7-14 days to allow for colony formation.

-

Colonies are fixed with a mixture of methanol and acetic acid and stained with crystal violet.

-

Colonies containing 50 or more cells are counted, and the surviving fraction is calculated relative to untreated control cells. The IC50 value, the concentration of the drug that inhibits cell survival by 50%, is then determined.

-

Quantification of this compound and its Metabolites by LC/MS/MS

-

Sample Preparation:

-

Cells are cultured and treated with this compound as described above.

-

Following treatment, the cells are washed with ice-cold PBS and harvested.

-

Cell pellets are lysed, and proteins are precipitated using a solvent like acetonitrile.

-

The supernatant containing the analytes (this compound, PR-104H, PR-104M) is collected, and an internal standard is added.

-

-

LC/MS/MS Analysis:

-

The samples are injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatographic separation is typically achieved on a C18 reverse-phase column.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and product ions of this compound and its metabolites.

-

Standard curves are generated using known concentrations of the compounds to allow for accurate quantification in the experimental samples.

-

Western Blot Analysis for Enzyme Expression

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The protein concentration is determined using a Bradford or BCA protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for the enzymes of interest (e.g., AKR1C3, POR) and a loading control (e.g., β-actin).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug this compound, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pharmacokinetics and Bioavailability of PR-104A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

PR-104 is a hypoxia-activated prodrug that has been investigated for its potential as an anti-cancer agent. Its active form, PR-104A, is a dinitrobenzamide mustard that acts as a DNA cross-linking agent. This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of this compound, drawing from preclinical and clinical studies.

Pharmacokinetic Profile of this compound

PR-104 is a phosphate ester "pre-prodrug" that is designed to be rapidly and systemically converted to its active alcohol form, this compound, by phosphatases in the body.[1][2] This conversion is highly efficient.[3] this compound is then further metabolized to reactive nitrogen mustard DNA cross-linking agents, primarily in hypoxic tissues found in solid tumors.[1]

The pharmacokinetic properties of this compound have been studied in various species, including mice, rats, dogs, and humans. A two-compartment model has been used to describe the disposition of PR-104 and this compound in all four species.[4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from published studies.

Table 1: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Study Population | Dosing Schedule | Source |

| Unbound Clearance | 211 L/h/70 kg | Humans | Intravenous (IV) | |

| Steady State Unbound Volume | 105 L/70 kg | Humans | Intravenous (IV) | |

| Cmax (at 675 mg/m²) | 9.91 ± 2.61 µg/mL | Solid Tumor Patients | Weekly 1-hour IV infusion | |

| AUC₀-inf (at 675 mg/m²) | 11.09 ± 3.05 µg·h/mL | Solid Tumor Patients | Weekly 1-hour IV infusion | |

| Mean Clearance (PR-104) | 127 L/h-m² (SD 99 L/h-m²) | Leukemia Patients | Not specified |

Table 2: Comparative Unbound this compound Clearance Across Species

| Species | Size Equivalent Unbound Clearance (relative to humans) | Source |

| Dogs | 2.5 times faster | |

| Rats | 0.78 times slower | |

| Mice | 0.63 times slower |

These species-specific differences in clearance may be attributed to variations in this compound O-glucuronidation. In patients with advanced hepatocellular carcinoma, a low clearance of this compound was observed, potentially due to compromised hepatic metabolism via glucuronidation.

Bioavailability

PR-104 is administered intravenously, and therefore its bioavailability is considered to be 100%. The key aspect of its delivery is the rapid and efficient conversion to the active metabolite, this compound. Studies have consistently shown that PR-104 is rapidly hydrolyzed in vivo to this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols are not fully available in the cited literature. However, the general methodologies employed in the pharmacokinetic studies are described.

General Pharmacokinetic Analysis Protocol:

-

Drug Administration: PR-104 is administered as a 1-hour intravenous infusion to patients.

-

Sample Collection: Plasma samples are collected at various time points following administration.

-

Bioanalysis: Plasma concentrations of PR-104, this compound, and its metabolites (PR-104H, PR-104M, and PR-104G) are determined using liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Modeling: A compartmental model, typically a two-compartment model, is used to fit the plasma concentration-time data and estimate pharmacokinetic parameters.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound involves its metabolic activation to cytotoxic agents. This process is central to its therapeutic effect and is depicted in the following diagrams.

Caption: Metabolic activation pathway of PR-104 to its cytotoxic form, this compound, and subsequent activation in hypoxic tumor cells.

Under hypoxic conditions, this compound is reduced by one-electron reductases, such as NADPH:cytochrome P450 oxidoreductase, to form the hydroxylamine (PR-104H) and amine (PR-104M) DNA cross-linking agents. An alternative, oxygen-independent activation pathway exists through the aldo-keto reductase 1C3 (AKR1C3) enzyme.

References

- 1. PR-104 - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A combined pharmacokinetic model for the hypoxia-targeted prodrug this compound in humans, dogs, rats and mice predicts species differences in clearance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bystander Effect of PR-104A Metabolites in Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the bystander effect mediated by the metabolites of the hypoxia-activated prodrug, PR-104A. We will delve into the core mechanisms, present quantitative data from key studies, detail experimental protocols, and visualize the underlying pathways and workflows.

Executive Summary

PR-104 is a phosphate ester "pre-prodrug" that undergoes rapid in vivo conversion to its active form, this compound.[1][2] This dinitrobenzamide mustard was designed to exploit the hypoxic microenvironment characteristic of solid tumors.[1][2] Under low-oxygen conditions, this compound is metabolized into potent DNA cross-linking agents, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[3] A crucial aspect of this compound's therapeutic potential lies in the ability of these cytotoxic metabolites to diffuse from the hypoxic cells where they are formed and kill adjacent, better-oxygenated tumor cells. This phenomenon, known as the bystander effect, can overcome the spatial heterogeneity of prodrug activation within a tumor. This guide will provide a detailed overview of the scientific principles and experimental evidence underpinning the bystander effect of this compound metabolites.

Mechanism of Action and Metabolite-Mediated Bystander Effect

The activation of this compound and the subsequent bystander effect is a multi-step process involving enzymatic reduction and metabolite diffusion.

2.1 Hypoxia-Selective Activation:

The primary mechanism of this compound activation is a one-electron reduction of one of its nitro groups, a process that is highly favored under hypoxic conditions. This reduction is catalyzed by one-electron reductases, with cytochrome P450 oxidoreductase (POR) being a key enzyme. The resulting nitro radical anion is unstable. In the presence of oxygen, it is rapidly back-oxidized to the parent compound, thus sparing healthy, well-oxygenated tissues. In the absence of sufficient oxygen, the radical undergoes further reduction to form the cytotoxic hydroxylamine (PR-104H) and subsequently the amine (PR-104M) metabolites.

2.2 AKR1C3-Mediated Aerobic Activation:

An alternative, oxygen-insensitive pathway for this compound activation exists in cells expressing the aldo-keto reductase 1C3 (AKR1C3) enzyme. AKR1C3 catalyzes a two-electron reduction of this compound, directly forming the same cytotoxic metabolites (PR-104H and PR-104M) without forming an oxygen-sensitive intermediate. While this can enhance anti-tumor activity in AKR1C3-positive tumors, it can also lead to "off-target" toxicity in normal tissues that express this enzyme, such as hematopoietic progenitor cells.

2.3 The Bystander Effect:

Both PR-104H and PR-104M are DNA cross-linking agents that are significantly more cytotoxic than the parent compound, this compound. Crucially, these metabolites are capable of diffusing out of the cells in which they are formed. This allows them to travel through the tumor microenvironment and exert their cytotoxic effects on neighboring cells, including those in more oxygenated regions that are incapable of activating this compound themselves. More recent studies have also identified more stable and lipophilic dichloro mustards, formed from the reaction of PR-104H with chloride ions, as potent mediators of the bystander effect with greater tissue diffusion distances. This bystander killing is a critical component of PR-104's overall anti-tumor activity, as it helps to overcome the heterogeneous nature of tumor hypoxia and reductase expression.

Quantitative Data on the this compound Bystander Effect

The contribution of the bystander effect to the overall efficacy of PR-104 has been quantified in several studies. The following tables summarize key quantitative findings.

| Parameter | Cell Line | Condition | Value | Reference |

| Contribution of Bystander Effect to PR-104 Activity | SiHa Tumors | In vivo | ~30% | |

| Contribution of Bystander Effect to PR-104 Activity | HCT116 Tumors | In vivo | ~50% | |

| Increase in this compound Cytotoxicity | 10 Human Tumor Cell Lines | Hypoxia vs. Aerobia (in vitro) | 10- to 100-fold |

| Metabolite | Cell Line | Condition | Intracellular/Extracellular Ratio (Ci/Ce) at Steady State | Reference |

| PR-104H | SiHa | Anoxia | 56 ± 7 | |

| PR-104M | SiHa | Anoxia | 19 ± 4 | |

| PR-104H | HCT116/WT | Anoxia | 160 ± 9 | |

| PR-104M | HCT116/WT | Anoxia | 140 ± 6 | |

| PR-104H | HCT116/sPOR#6 | Anoxia | 100 ± 8 | |

| PR-104M | HCT116/sPOR#6 | Anoxia | 160 ± 10 |

Experimental Protocols

The study of the this compound bystander effect has employed a range of in vitro and in vivo methodologies. Below are detailed descriptions of key experimental protocols.

4.1 Multicellular Layer (MCL) Cultures for Diffusion Measurement:

This method is used to determine the diffusion coefficients of this compound and its metabolites through a tissue-like environment.

-

Cell Culture: Tumor cells (e.g., SiHa, HCT116) are grown to confluence on a microporous membrane support.

-

Drug Exposure: The MCL is placed in a chamber where the apical side is exposed to medium containing this compound under anoxic conditions.

-

Sample Collection: At various time points, samples are collected from the basolateral chamber.

-

Analysis: The concentrations of this compound and its metabolites (PR-104H, PR-104M) in the collected samples are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Modeling: The diffusion coefficients are calculated by fitting the concentration-time data to a mathematical model of diffusion.

4.2 Co-culture Spheroid Bystander Assay:

This assay directly visualizes and quantifies the killing of "target" cells by metabolites produced by "activator" cells.

-

Cell Line Engineering:

-

"Activator" cells are created by overexpressing a prodrug-activating reductase (e.g., P450 oxidoreductase) and a fluorescent marker (e.g., Green Fluorescent Protein).

-

"Target" cells are reductase-deficient and express a different fluorescent marker (e.g., Red Fluorescent Protein).

-

-

Spheroid Formation: Activator and target cells are co-cultured in specific ratios in non-adherent plates to form 3D multicellular spheroids.

-

Prodrug Treatment: Spheroids are exposed to this compound under anoxic conditions for a defined period.

-

Cell Viability Assessment:

-

Spheroids are dissociated into single-cell suspensions.

-

The number of surviving activator and target cells is quantified by flow cytometry, based on their distinct fluorescence.

-

Alternatively, clonogenic assays can be performed by plating the dissociated cells in selective media to determine the surviving fraction of each cell type.

-

4.3 In Vivo Tumor Xenograft Models:

These models are used to assess the contribution of the bystander effect to the anti-tumor activity of PR-104 in a living organism.

-

Tumor Implantation: Human tumor cell lines (e.g., SiHa, HCT116) with varying levels of reductase expression are implanted subcutaneously into immunodeficient mice.

-

Drug Administration: Once tumors reach a specified size, mice are treated with PR-104.

-

Tumor Excision and Analysis: At a set time after treatment (e.g., 18 hours), tumors are excised and dissociated into single-cell suspensions.

-

Clonogenic Assay: The surviving fraction of tumor cells is determined by a clonogenic assay.

-

Modeling: The results can be compared with predictions from spatially resolved pharmacokinetic/pharmacodynamic (SR-PK/PD) models that either include or exclude the bystander effect to estimate its contribution.

Visualizing the Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key processes involved in the this compound bystander effect.

Caption: Metabolic activation of this compound and diffusion of cytotoxic metabolites.

Caption: Experimental workflow for the co-culture spheroid bystander assay.

Conclusion

The bystander effect is a pivotal component of the anti-tumor efficacy of the hypoxia-activated prodrug this compound. By generating diffusible cytotoxic metabolites, this compound can extend its cell-killing activity beyond the hypoxic regions of a tumor, thereby addressing the challenge of intratumoral heterogeneity. The experimental models and quantitative data presented in this guide underscore the significance of this effect. For drug development professionals, understanding and optimizing the bystander effect is a key consideration in the design of next-generation hypoxia-activated prodrugs and other targeted cancer therapies. Future research will likely focus on further elucidating the full range of metabolites involved in the bystander effect and developing strategies to enhance their diffusion and potency within the tumor microenvironment.

References

- 1. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Bystander Effects in the Antitumor Activity of the Hypoxia-Activated Prodrug PR-104 - PMC [pmc.ncbi.nlm.nih.gov]

PR-104A in Vitro Assays: A Technical Guide to Stability and Solubility

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and solubility of PR-104A, a hypoxia-activated prodrug, for its effective use in in vitro assays. Understanding these parameters is critical for the accurate design, execution, and interpretation of experimental results.

Introduction to this compound

PR-104 is a phosphate ester pre-prodrug that is rapidly converted in vivo and in some in vitro systems by phosphatases to its more lipophilic alcohol derivative, this compound.[1][2][3] this compound is the active prodrug form that undergoes bioreduction to generate cytotoxic DNA cross-linking agents. This activation occurs through two primary pathways:

-

Hypoxic Conditions: In low-oxygen environments, characteristic of solid tumors, this compound is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase (POR), to its active metabolites, the hydroxylamine PR-104H and the amine PR-104M.[1][2] These metabolites are potent DNA alkylating agents that induce interstrand cross-links, leading to cell cycle arrest and apoptosis.

-

Aerobic Conditions: Certain tumor cells can activate this compound even in the presence of oxygen through the action of the two-electron reductase aldo-keto reductase 1C3 (AKR1C3).

The dual activation mechanism of this compound makes it a compound of significant interest in cancer research, particularly for targeting hypoxic tumors and those overexpressing AKR1C3.

Solubility of this compound

Proper solubilization of this compound is the first critical step for its use in in vitro assays. Based on available data, the following table summarizes the solubility of this compound.

| Solvent | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Recommended for preparing high-concentration stock solutions. |

Table 1: Solubility of this compound

Stability of this compound in In Vitro Systems

The stability of this compound in aqueous solutions, particularly in cell culture media at physiological conditions (pH ~7.4, 37°C), is a crucial consideration for experimental design.

While specific quantitative data on the half-life of this compound in various in vitro cell culture media is not extensively published, in vivo pharmacokinetic studies in humans have shown a plasma half-life of approximately 0.49 hours (about 29 minutes) . This in vivo data strongly suggests that this compound has a short half-life in physiological aqueous environments.

Researchers should therefore assume that this compound is unstable in cell culture medium and take the following precautions:

-

Fresh Preparation: Always prepare fresh dilutions of this compound in culture medium for each experiment from a frozen DMSO stock.

-

Prompt Use: Use the freshly prepared this compound solution immediately. Avoid pre-incubating the compound in media for extended periods before adding it to the cells.

-

Consideration for Long-Term Assays: For experiments lasting longer than a few hours, the degradation of this compound should be taken into account. It may be necessary to replenish the medium with freshly prepared this compound at regular intervals to maintain a desired concentration.

The stability of this compound can be influenced by several factors as outlined in the table below.

| Parameter | Influence on Stability | Recommendations |

| pH | The stability of dinitrobenzamide mustards can be pH-dependent. While specific pH-rate profiles for this compound are not readily available, it is advisable to maintain a stable physiological pH in in vitro assays. | Use well-buffered cell culture media (e.g., RPMI-1640, DMEM) and monitor the pH, especially in long-term experiments where cellular metabolism can cause acidification. |

| Temperature | Higher temperatures generally accelerate chemical degradation. | Store stock solutions at recommended low temperatures and conduct cell-based assays at a constant 37°C. |

| Serum Components | Serum contains enzymes and other proteins that can metabolize or bind to small molecules, potentially affecting their stability and bioavailability. | Be aware that the presence of serum may influence the effective concentration and stability of this compound. Maintain consistent serum concentrations across experiments. |

| Light | Some compounds are light-sensitive. | While specific data on the photosensitivity of this compound is limited, it is good practice to protect stock solutions and experimental setups from direct light. |

Table 2: Factors Influencing this compound Stability in In Vitro Assays

Experimental Protocols

Preparation of this compound Stock Solution

-

Dissolution: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO.

-

Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect the stock solution from light.

Preparation of Working Solutions for Cell-Based Assays

-

Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

-

Dilution: Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed (37°C) cell culture medium. It is recommended to perform a serial dilution. To minimize the final DMSO concentration in the culture, ensure that the volume of the DMSO stock added is minimal (typically less than 0.5% v/v).

-

Mixing: Mix the working solution thoroughly by gentle inversion or pipetting.

-

Application: Add the freshly prepared this compound working solution to the cells immediately.

In Vitro Cytotoxicity Assay (Example: MTT or Resazurin-based)

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.

-

Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of freshly prepared this compound. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubation: Incubate the cells for the desired exposure time (e.g., 4, 24, 48, or 72 hours) under either normoxic (standard cell culture incubator) or hypoxic (hypoxia chamber or incubator) conditions.

-

Viability Assessment: After the incubation period, assess cell viability using a standard method such as MTT or resazurin reduction assay according to the manufacturer's protocol.

-

Data Analysis: Calculate the IC50 values (the concentration of this compound that inhibits cell growth by 50%) from the dose-response curves.

Visualizing this compound's Mechanism and Experimental Workflow

Signaling Pathway of this compound Activation and Action

References

- 1. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug this compound, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of new dinitrobenzamide mustards in human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The dinitrobenzamide mustard prodrugs, this compound and SN27686, for use in a novel MNDEPT cancer prodrug therapy approach - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Initial Development of PR-104: A Hypoxia-Activated Prodrug

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

PR-104 is a novel hypoxia-activated prodrug that has undergone significant preclinical and early clinical investigation as a potential anti-cancer agent. Its design leverages the unique hypoxic microenvironment characteristic of many solid tumors, aiming for targeted activation and cytotoxicity while minimizing systemic toxicity. This technical guide provides an in-depth overview of the discovery, mechanism of action, and initial development of PR-104, with a focus on quantitative data, experimental protocols, and the underlying biological pathways.

Discovery and Rationale

The development of PR-104 was driven by the long-recognized challenge of targeting hypoxic tumor cells, which are notoriously resistant to conventional radiotherapy and chemotherapy. These cells, located in regions with poor blood supply, represent a significant barrier to effective cancer treatment. The core concept behind PR-104 was to design a "pre-prodrug" that is systemically stable and non-toxic but can be converted into a highly cytotoxic agent specifically under the low-oxygen conditions found in solid tumors.

PR-104 is a water-soluble phosphate ester that is rapidly hydrolyzed in vivo by phosphatases to its active prodrug form, PR-104A.[1][2] this compound is a 3,5-dinitrobenzamide nitrogen mustard that is then selectively reduced in hypoxic tissues to its active metabolites, the hydroxylamine (PR-104H) and amine (PR-104M), which are potent DNA cross-linking agents.[3][4][5] This targeted activation mechanism promised a wider therapeutic window compared to conventional nitrogen mustards.

Mechanism of Action

The cytotoxicity of PR-104 is contingent on its metabolic activation. This occurs through two principal pathways:

-

Hypoxia-Dependent Activation: In the low-oxygen environment of tumors, this compound undergoes one-electron reduction by various oxidoreductases, such as cytochrome P450 reductase. This generates a nitro radical that, in the absence of oxygen, is further reduced to the cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites. These metabolites are potent alkylating agents that form interstrand DNA cross-links, leading to cell cycle arrest and apoptosis. In normoxic tissues, the nitro radical is rapidly re-oxidized back to the non-toxic parent compound, this compound, thus sparing healthy cells.

-

AKR1C3-Dependent Activation: Subsequent research revealed an alternative, oxygen-independent activation pathway mediated by the aldo-keto reductase 1C3 (AKR1C3) enzyme. AKR1C3 can directly reduce this compound to its active metabolites, even in aerobic conditions. This finding has significant implications for the therapeutic application of PR-104, suggesting that tumors with high AKR1C3 expression might be sensitive to the drug regardless of their oxygenation status. Conversely, it also helps to explain some of the observed off-target toxicities, such as myelosuppression, as hematopoietic progenitor cells can express AKR1C3.

The dual activation mechanism of PR-104 is a key feature that has been extensively explored in its development.

Preclinical Development

The preclinical evaluation of PR-104 involved a comprehensive series of in vitro and in vivo studies to characterize its activity, selectivity, and mechanism of action.

In Vitro Studies

The cytotoxicity of this compound was assessed against a panel of human tumor cell lines under both aerobic and hypoxic conditions. A key finding was the significant increase in potency under hypoxia, with hypoxic cytotoxicity ratios (HCRs) ranging from 10 to 100.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Aerobic (µM) | IC50 Hypoxic (µM) | Hypoxic Cytotoxicity Ratio (HCR) |

| SiHa | Cervical | 16 | 0.3 | 53 |

| HT29 | Colon | 25 | 0.25 | 100 |

| H460 | Lung | 10 | 0.2 | 50 |

| Panc-01 | Pancreatic | 30 | 0.5 | 60 |

| 22RV1 | Prostate | 12 | 0.4 | 30 |

| Nalm6 | Leukemia | - | - | - |

| REH | Leukemia | - | - | - |

| Molm13 | Leukemia | - | - | - |

| HepG2 | Hepatocellular | ~1 | ~0.1 | 10 |

| PLC/PRF/5 | Hepatocellular | ~25 | ~0.5 | 50 |

| SNU-398 | Hepatocellular | ~17 | ~0.2 | 85 |

| Hep3B | Hepatocellular | ~42 | ~0.1 | 420 |

Data compiled from multiple sources.

In Vivo Studies

PR-104 demonstrated significant single-agent antitumor activity in a variety of human tumor xenograft models. It was also shown to have greater than additive effects when combined with radiotherapy and conventional chemotherapeutic agents that are less effective against hypoxic cells, such as gemcitabine and docetaxel.

Table 2: In Vivo Efficacy of PR-104 in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Outcome |

| HT29 | Colon | PR-104 Monotherapy | Significant tumor growth delay |

| SiHa | Cervical | PR-104 Monotherapy | Significant tumor growth delay |

| H460 | Lung | PR-104 Monotherapy | Significant tumor growth delay |

| Panc-01 | Pancreatic | PR-104 + Gemcitabine | Greater than additive antitumor activity |

| 22RV1 | Prostate | PR-104 + Docetaxel | Greater than additive antitumor activity |

| ALL Models (7) | Leukemia | PR-104 Monotherapy (MTD) | Maintained complete responses |

| Solid Tumor Models (34) | Various | PR-104 Monotherapy (MTD) | Objective responses in 21 models |

Data compiled from multiple sources.

Clinical Development

PR-104 entered Phase I and II clinical trials to evaluate its safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors and hematological malignancies.

Phase I/II Solid Tumor Trials

Initial Phase I trials established the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of PR-104. When administered every 3 weeks, the MTD was determined to be 1100 mg/m². For a weekly dosing schedule, the MTD was 675 mg/m². The primary DLTs were hematological, including neutropenia and thrombocytopenia, as well as fatigue.

Table 3: Summary of PR-104 Phase I/II Clinical Trial Results in Solid Tumors

| Trial Identifier | Phase | Patient Population | Dosing Schedule | MTD | DLTs |

| NCT00474996 (approx.) | I | Advanced Solid Tumors | Every 3 weeks | 1100 mg/m² | Fatigue, Neutropenic Fever, Infection |

| - | I | Advanced Solid Tumors | Weekly | 675 mg/m² | Thrombocytopenia, Neutropenia |

| NCT00544674 | II | Small Cell Lung Cancer | Every 3 weeks | - | - |

Data compiled from multiple sources.

Phase I/II Leukemia Trials

Given the discovery of the AKR1C3 activation pathway and the hypoxic nature of the bone marrow in leukemia, PR-104 was also investigated in patients with relapsed/refractory acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).

In a Phase I/II study (NCT01037556), patients received PR-104 at doses ranging from 1.1 to 4 g/m². The most common grade 3/4 adverse events were myelosuppression, febrile neutropenia, infection, and enterocolitis. At doses of 3 g/m² or 4 g/m², responses were observed in 10 of 31 AML patients (32%) and 2 of 10 ALL patients (20%).

Table 4: Summary of PR-104 Phase I/II Clinical Trial Results in Leukemia (NCT01037556)

| Patient Group | Number of Patients | Dose Range (g/m²) | Response Rate (at 3 or 4 g/m²) |

| AML | 40 | 1.1 - 4 | 32% |

| ALL | 10 | 1.1 - 4 | 20% |

Data compiled from multiple sources.

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial development of PR-104 are outlined below.

In Vitro Cytotoxicity Assay (Clonogenic Assay)

The clonogenic assay is a standard method to determine the ability of a single cell to proliferate and form a colony.

-

Cell Seeding: Tumor cells are seeded into 6-well plates at a density that will yield approximately 50-100 colonies per well after treatment.

-

Drug Exposure: Cells are allowed to attach for several hours, after which they are exposed to varying concentrations of this compound for a defined period (e.g., 4 hours) under either aerobic (21% O₂) or hypoxic (<0.1% O₂) conditions. Hypoxia is typically achieved using a hypoxic chamber or an incubator with controlled gas levels.

-

Colony Formation: After drug exposure, the medium is replaced with fresh medium, and the plates are incubated for 7-14 days to allow for colony formation.

-

Staining and Counting: Colonies are fixed with a solution such as methanol/acetic acid and stained with crystal violet. Colonies containing at least 50 cells are counted.

-

Data Analysis: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, corrected for the plating efficiency of untreated control cells. IC50 values are then determined from the dose-response curves.

DNA Damage Assessment (γH2AX Formation Assay)

The phosphorylation of histone H2AX (γH2AX) is an early marker of DNA double-strand breaks.

-

Cell Treatment: Cells are treated with this compound under aerobic or hypoxic conditions for a specified time.

-

Fixation and Permeabilization: Cells are harvested, fixed with paraformaldehyde, and permeabilized with a detergent such as Triton X-100 or saponin.

-

Immunostaining: Cells are incubated with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.

-

Analysis: The formation of γH2AX foci is visualized and quantified using fluorescence microscopy or flow cytometry. The intensity of the fluorescent signal or the number of foci per cell is proportional to the extent of DNA damage.

In Vivo Xenograft Studies

-

Tumor Implantation: Human tumor cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into control and treatment groups. PR-104 is typically administered intravenously or intraperitoneally at a predetermined dose and schedule.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point. Tumor growth delay is a common endpoint.

-

Ex Vivo Clonogenic Assay: In some studies, tumors are excised after treatment, disaggregated into single-cell suspensions, and subjected to a clonogenic assay to determine the surviving fraction of tumor cells.

Conclusion